molecular formula C8H11NO2S B1580914 N-Ethylbenzenesulfonamide CAS No. 5339-67-3

N-Ethylbenzenesulfonamide

Cat. No. B1580914
CAS RN: 5339-67-3
M. Wt: 185.25 g/mol
InChI Key: WNSXUAGCWVZDQC-UHFFFAOYSA-N
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Description

N-Ethylbenzenesulfonamide is a chemical compound with the linear formula C8H11NO2S . It has a molecular weight of 185.246 . It is part of the sulfonamide group of compounds, which are known for their diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of N-Ethylbenzenesulfonamide consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The linear formula of N-Ethylbenzenesulfonamide is C8H11NO2S .

Scientific Research Applications

1. Neurotoxicity Evaluation

N-Butylbenzenesulfonamide (NBBS), a compound related to N-Ethylbenzenesulfonamide, has been used as a plasticizer in various polymers. It was studied for its neurotoxicity in rats, showing no evidence of peripheral nerve lesions or gliosis in the hippocampus or cerebellum, contrary to previous reports. This study highlights the importance of understanding the neurotoxicity of plasticizers like N-Ethylbenzenesulfonamide (Rider et al., 2012).

2. Material Functionalization

N-Ethylbenzenesulfonamide derivatives, like poly(N-tosyl-ethylene imine-alt-ethylene sulfide), have been synthesized for material functionalization. These polymers exhibit high solubility in common organic solvents and are useful in developing materials with specific properties (Hori et al., 2011).

3. Anticancer Properties

Certain derivatives of N-Ethylbenzenesulfonamide have been synthesized and studied for their anticancer properties. For instance, (Z)-N-(4-bromo-5-ethoxy-3,5-dimethylfuran-2(5H)-ylidene)-4-methylbenzenesulfonamide has been analyzed for its crystal structure and evaluated for its potential in cancer treatment (Zhang et al., 2010).

4. Chemical Synthesis

N-Ethylbenzenesulfonamide and its derivatives have been used in chemical synthesis, such as the electrophilic cyanation of aryl and heteroaryl bromides. This demonstrates its utility in the synthesis of various organic compounds, including pharmaceutical intermediates (Anbarasan et al., 2011).

5. Kinetic Studies

The decomposition of N-hydroxybenzenesulfonamide, a related compound, has been studied to understand its kinetic behavior. Such studies are important for comprehending the stability and reactivity of sulfonamide compounds in various conditions (Bonner & Ko, 1992).

6. Toxicokinetics in Plastics

The toxicokinetics of N-butylbenzenesulfonamide, used as a plasticizer and related to N-Ethylbenzenesulfonamide, was studied in rodents. This research provides insights into the absorption, distribution, metabolism, and excretion of such compounds, which is crucial for evaluating their environmental and health impacts (Waidyanatha et al., 2020).

properties

IUPAC Name

N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-2-9-12(10,11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXUAGCWVZDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10968046
Record name N-Ethylbenzenesulfonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethylbenzenesulfonamide

CAS RN

5339-67-3
Record name N-Ethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5339-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, N-ethyl-
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Record name N-Ethylbenzenesulfonamide
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Record name N-Ethylbenzenesulfonamide
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Record name N-Ethylbenzenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
IU Khan, Z Haider, M Zia-ur-Rehman… - … Section E: Structure …, 2009 - scripts.iucr.org
The title compound, C14H21NO2S, synthesized by N-methylation of cyclohexylamine sulfonamide with ethyl iodide is of interest as a precursor to biologically active sulfur-containing …
Number of citations: 10 scripts.iucr.org
Z Haider, MN Arshad, M Zia-ur-Rehman… - … Section E: Structure …, 2009 - scripts.iucr.org
The crystal structure of the title compound, C14H21NO2S, is a polymorph of the structure reported by Khan et al. [Acta Cryst. (2009), E65, o2867] which is also monoclinic (space group …
Number of citations: 15 scripts.iucr.org
M Ashraf, SA Ejaz, MA Lodhi, SB Jamal - J. Chem. Soc. Pak, 2014 - academia.edu
In the present study, a series of N-substituted derivatives of 1, 4-benzodioxane-6-amine have been synthesized. The reaction of 1, 4-benzodioxane-6-amine (1) with various alkyl/aryl …
Number of citations: 9 www.academia.edu
UC Yoon, YS Koh, HJ Kim, DY Jung… - Bulletin of the …, 1994 - pdf.lookchemmall.com
… Photoreaction of N-methylsaccharin with N-trimethylsilylmethyl-N,N-diethyl amine in CHOH leads to the production of o-(Nmethylcarbamoyl)-N-ethylbenzenesulfonamide as the major …
Number of citations: 5 pdf.lookchemmall.com
KS Etsè, G Zaragoza, A Demonceau - Polyhedron, 2022 - Elsevier
… Two novel palladium complexes bearing N-ethylbenzenesulfonamide and N-isopropylbenzenesulfonamide have been prepared. The complexes are fully characterized and their …
Number of citations: 2 www.sciencedirect.com
JD Park, RD Englert, JS Meek - Journal of the American Chemical …, 1952 - ACS Publications
… When sodium N-ethylbenzenesulfonamide was allowed to react with trimethylene bromide, 1,3bis-(N-ethylbenzenesulfonamide)-propane was produced. …
Number of citations: 2 pubs.acs.org
C Ye, Y Jiao, MF Chiou, Y Li, H Bao - Chemical Science, 2021 - pubs.rsc.org
… Initially, the cyclization reaction of N-(1,3-diphenylprop-2-yn-1-yl)-N-ethylbenzenesulfonamide (1a) with trimethylsilyl cyanide (TMSCN) was carried out with Ni(PPh 3 ) 2 Cl 2 as a …
Number of citations: 14 pubs.rsc.org
EH Abdel Aal, OI El-Sabbagh, S Youssif… - Monatshefte für Chemie …, 2002 - Springer
… 2- 5-Mercapto-1,3,4-oxadiazol-2-yl)-Nethylbenzenesulfonamide 19) was obtained in high yield according to Young and Wood [15] by refluxing 4 with carbon disulfide in aqueous …
Number of citations: 11 link.springer.com
UM Battisti, G Cannazza, MM Carrozzo, D Braghiroli… - Tetrahedron …, 2010 - Elsevier
… Reduction of compound 2 under acidic conditions led to 2a (Table 1, entry 3) while in water/ethanol solvent only 2-amino-5-chloro-N-ethylbenzenesulfonamide (1b) was obtained (…
Number of citations: 6 www.sciencedirect.com
AS El-Azab, AM Alaa, S Bua, A Nocentini… - European Journal of …, 2019 - Elsevier
… with the amino acid residue, Pro 20 , which was mediated by the water molecule, HOH 601 , whereas the amino acid residue, Gln 92 , interacted with the N-ethylbenzenesulfonamide …
Number of citations: 17 www.sciencedirect.com

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